molecular formula C19H17N3O2 B4313869 4-(2,9-dimethyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoic acid

4-(2,9-dimethyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoic acid

Cat. No.: B4313869
M. Wt: 319.4 g/mol
InChI Key: XJBOKBKHRBFSSY-UHFFFAOYSA-N
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Description

4-(2,9-dimethyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazoloquinazoline core, which is a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,9-dimethyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of enaminonitrile, which is then reacted with urea in the presence of acetic acid under microwave irradiation . This reaction forms the pyrazoloquinazoline core, which is subsequently functionalized to introduce the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,9-dimethyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazoloquinazoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2,9-dimethyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,9-dimethyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrazoloquinazoline core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,9-dimethyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoic acid is unique due to its specific functional groups and the potential for diverse chemical reactivity. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-(2,9-dimethyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-11-3-8-16-15(9-11)17-10-12(2)21-22(17)18(20-16)13-4-6-14(7-5-13)19(23)24/h3-10,18,20H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBOKBKHRBFSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(N3C2=CC(=N3)C)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,9-dimethyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoic acid
Reactant of Route 2
4-(2,9-dimethyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoic acid
Reactant of Route 3
4-(2,9-dimethyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoic acid
Reactant of Route 4
4-(2,9-dimethyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoic acid
Reactant of Route 5
4-(2,9-dimethyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoic acid
Reactant of Route 6
4-(2,9-dimethyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoic acid

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